molecular formula C18H20N2O5 B565451 (R,S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic Acid Benzyl Ester CAS No. 26048-95-3

(R,S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic Acid Benzyl Ester

Cat. No.: B565451
CAS No.: 26048-95-3
M. Wt: 344.367
InChI Key: ATHRZWZDILASFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R,S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic Acid Benzyl Ester is a chemical compound with the molecular formula C17H20N2O5. It is used in various fields of scientific research, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a benzyloxy group, a carbamoyl group, and a hydroxyethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic Acid Benzyl Ester typically involves the reaction of benzyl chloroformate with (R,S)-2-amino-1-phenylethanol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature. The product is then purified using techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like crystallization and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(R,S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic Acid Benzyl Ester undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbamoyl group can be reduced to form an amine.

    Substitution: The benzyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: The major product is the corresponding ketone or aldehyde.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the substituent introduced during the reaction.

Scientific Research Applications

Chemistry

In chemistry, (R,S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic Acid Benzyl Ester is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. It serves as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its unique structure makes it a valuable intermediate in the synthesis of various products.

Mechanism of Action

The mechanism of action of (R,S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic Acid Benzyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and carbamoyl group play crucial roles in binding to these targets, while the hydroxyethyl group may participate in hydrogen bonding and other interactions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (R,S)-[1-[(Methoxy)carbamoyl]-2-hydroxyethyl]carbamic Acid Methyl Ester
  • (R,S)-[1-[(Ethoxy)carbamoyl]-2-hydroxyethyl]carbamic Acid Ethyl Ester
  • (R,S)-[1-[(Propoxy)carbamoyl]-2-hydroxyethyl]carbamic Acid Propyl Ester

Uniqueness

Compared to similar compounds, (R,S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic Acid Benzyl Ester is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s ability to interact with specific molecular targets and can influence its reactivity and stability.

Properties

IUPAC Name

benzyl N-[3-hydroxy-1-oxo-1-(phenylmethoxyamino)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c21-11-16(17(22)20-25-13-15-9-5-2-6-10-15)19-18(23)24-12-14-7-3-1-4-8-14/h1-10,16,21H,11-13H2,(H,19,23)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHRZWZDILASFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)NOCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696499
Record name Benzyl {1-[(benzyloxy)amino]-3-hydroxy-1-oxopropan-2-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26048-95-3
Record name Carbamic acid, [1-[(benzyloxy)carbamoyl]-2-hydroxyethyl]-, benzyl ester, DL-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26048-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl {1-[(benzyloxy)amino]-3-hydroxy-1-oxopropan-2-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.